REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[C:15]1([CH2:21]Br)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C)C=O.O>[C:15]1([CH2:21][O:8][C:4]2[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][CH:5]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
36.1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CBr
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 80° C. during a one hour period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was added portionwise
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 600 mL of diethyl ether
|
Type
|
WASH
|
Details
|
The extract was then washed with three 50 mL portions of water
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated under reduced pressure to a residual solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized with 250 mL of methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC=1C=C(C=CC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |